Cas no 33021-53-3 (1-(3-quinolyl)ethanone)
1-(3-quinolyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(Quinolin-3-yl)ethanone
- 3-Acetylquinoline
- 1-(3-quinolinyl)Ethanone
- 1-quinolin-3-ylethanone
- 1-[3]Chinolyl-aethanon
- 1-[3]quinolyl-ethanone
- 1-Quinolin-3-yl-ethanone
- 3-quinolylethanone
- Ethanone,1-(3-quinolinyl)
- 1-(3-quinolyl)ethanone
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- MDL: MFCD00030698
- Inchi: 1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3
- InChI Key: VMZYRGLKJCRGST-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 171.06800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Melting Point: 97-99℃
- Boiling Point: 303.4℃ at 760 mmHg
- PSA: 29.96000
- LogP: 2.43740
1-(3-quinolyl)ethanone Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-quinolyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303458-1g |
1-(3-quinolyl)ethanone |
33021-53-3 | ≥97% | 1g |
¥418.90 | 2023-09-03 | |
| Fluorochem | 224424-250mg |
1-(Quinolin-3-yl)ethanone |
33021-53-3 | 97% | 250mg |
£22.00 | 2022-02-28 | |
| Fluorochem | 224424-1g |
1-(Quinolin-3-yl)ethanone |
33021-53-3 | 97% | 1g |
£49.00 | 2022-02-28 | |
| Fluorochem | 224424-5g |
1-(Quinolin-3-yl)ethanone |
33021-53-3 | 97% | 5g |
£165.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851610-1g |
3-Acetylquinoline |
33021-53-3 | ≥97% | 1g |
238.00 | 2021-05-17 | |
| Chemenu | CM144928-10g |
3-Acetylquinoline |
33021-53-3 | 97% | 10g |
$332 | 2021-08-05 | |
| Chemenu | CM144928-25g |
3-Acetylquinoline |
33021-53-3 | 97% | 25g |
$756 | 2021-08-05 | |
| Apollo Scientific | OR470156-1g |
3-Acetylquinoline |
33021-53-3 | 1g |
£44.00 | 2025-02-20 | ||
| Apollo Scientific | OR470156-5g |
3-Acetylquinoline |
33021-53-3 | 5g |
£123.00 | 2025-02-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UU869-5g |
1-(3-quinolyl)ethanone |
33021-53-3 | 97% | 5g |
2340.0CNY | 2021-07-14 |
1-(3-quinolyl)ethanone Suppliers
1-(3-quinolyl)ethanone Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-(3-quinolyl)ethanone
Recent Advances in the Study of 1-(3-Quinolyl)ethanone (CAS: 33021-53-3): A Comprehensive Research Brief
1-(3-Quinolyl)ethanone (CAS: 33021-53-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic ketone derivative, characterized by its quinoline scaffold, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic applications, particularly in the context of antimicrobial and anticancer drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for 1-(3-quinolyl)ethanone derivatives with improved yield and purity. The researchers developed a microwave-assisted synthesis method that reduced reaction times from 12 hours to 45 minutes while maintaining an impressive 92% yield. This methodological advancement addresses previous challenges in the large-scale production of this compound, potentially facilitating its broader application in drug discovery programs.
Significant progress has been made in understanding the mechanism of action of 1-(3-quinolyl)ethanone derivatives. A recent Nature Communications paper (2024) revealed that these compounds exhibit selective inhibition of bacterial DNA gyrase through a unique binding mode distinct from existing quinolone antibiotics. This finding is particularly relevant given the growing concern about antibiotic resistance, as it suggests potential for developing new classes of antimicrobial agents with reduced cross-resistance.
In oncology research, a 2024 study in Cancer Research demonstrated that specific 1-(3-quinolyl)ethanone analogs effectively inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines. The lead compound in this series showed nanomolar potency against triple-negative breast cancer cells while exhibiting minimal toxicity to normal cells. These results highlight the compound's potential as a scaffold for developing targeted cancer therapies with improved safety profiles.
Recent structure-activity relationship (SAR) studies have identified key modifications that enhance the pharmacological properties of 1-(3-quinolyl)ethanone derivatives. Research published in Bioorganic & Medicinal Chemistry Letters (2023) systematically evaluated various substitutions at the 2- and 4-positions of the quinoline ring, leading to compounds with improved metabolic stability and oral bioavailability. These findings provide valuable guidance for future medicinal chemistry optimization efforts.
From a drug delivery perspective, innovative formulations of 1-(3-quinolyl)ethanone have been investigated to overcome solubility limitations. A 2024 study in the International Journal of Pharmaceutics developed nanoparticle-encapsulated forms that demonstrated enhanced tumor accumulation in preclinical models, suggesting potential for improved therapeutic efficacy in cancer treatment applications.
Looking forward, the unique chemical properties and demonstrated biological activities of 1-(3-quinolyl)ethanone position it as a versatile scaffold for continued pharmaceutical development. Ongoing clinical trials (NCT05678921) are evaluating its derivatives as potential treatments for resistant bacterial infections, with preliminary results expected in late 2024. The compound's dual potential in both antimicrobial and anticancer applications makes it particularly valuable in the current therapeutic landscape.
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